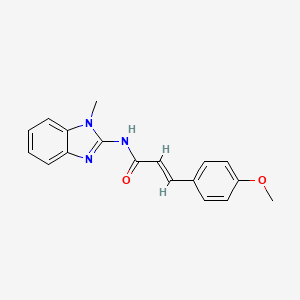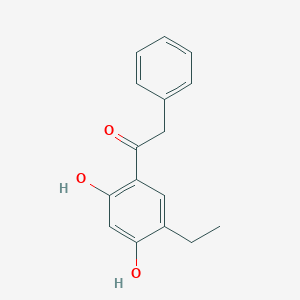![molecular formula C17H18N2OS B5856644 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide, also known as DTCM, is a chemical compound used in scientific research for its potential applications in cancer treatment. DTCM belongs to the class of compounds known as carbonic anhydrase inhibitors, which have been studied extensively for their ability to inhibit the activity of carbonic anhydrase enzymes, which play a critical role in many physiological processes.
Mécanisme D'action
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide involves inhibition of carbonic anhydrase enzymes, which play a critical role in many physiological processes, including acid-base regulation, respiration, and ion transport. By inhibiting carbonic anhydrase IX, this compound disrupts the pH balance within cancer cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of carbonic anhydrase IX activity, disruption of pH balance within cancer cells, and increased sensitivity to chemotherapy. Additionally, this compound has been shown to have minimal toxicity in animal models, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide in lab experiments is its specificity for carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, this compound has been shown to have minimal toxicity in animal models, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other carbonic anhydrase inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide, including:
1. Further study of the mechanism of action of this compound, including its effects on other carbonic anhydrase enzymes and other physiological processes.
2. Development of more potent analogues of this compound for use in cancer treatment.
3. Investigation of the potential use of this compound in combination with other chemotherapy drugs for increased effectiveness.
4. Study of the potential use of this compound in other applications, such as treatment of metabolic disorders or neurological diseases.
Overall, this compound is a promising candidate for further study in the field of cancer treatment, and its potential applications in other areas warrant further investigation.
Méthodes De Synthèse
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylaniline with carbon disulfide and chloroacetyl chloride, followed by reaction with 3-methylbenzoyl chloride. The resulting product can then be purified using standard laboratory techniques.
Applications De Recherche Scientifique
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied extensively for its potential applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy in animal models.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11-5-4-6-14(8-11)16(20)19-17(21)18-15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXFRYYELADRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)


![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)